Methyl 2,6-dichlorobenzoate

概述

描述

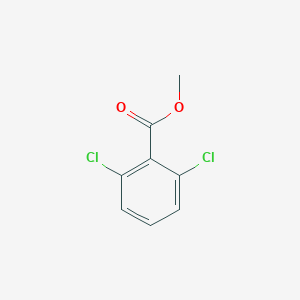

2,6-二氯苯甲酸甲酯: 是一种有机化合物,分子式为 C8H6Cl2O2 。它是苯甲酸的衍生物,其中苯环上 2 位和 6 位的氢原子被氯原子取代,羧基被甲基酯化。 该化合物常用于有机合成,并在科学研究和工业中具有多种应用 .

准备方法

合成路线和反应条件: 2,6-二氯苯甲酸甲酯可以通过在酸性催化剂(如硫酸)存在下,将 2,6-二氯苯甲酸与甲醇酯化来合成。 反应通常涉及将混合物回流以推动酯化反应完全进行 .

工业生产方法: 在工业环境中,2,6-二氯苯甲酸甲酯的生产可能涉及连续流动工艺以提高效率和产量。 使用先进的催化剂和优化的反应条件可以进一步改善生产过程 .

化学反应分析

反应类型: 2,6-二氯苯甲酸甲酯会发生多种化学反应,包括:

取代反应: 氯原子可以在适当条件下被其他亲核试剂取代。

水解: 酯基可以水解生成 2,6-二氯苯甲酸和甲醇。

常用试剂和条件:

取代: 试剂如氢氧化钠或氢氧化钾在水溶液或醇溶液中。

水解: 用水或水溶液在酸性或碱性条件下。

还原: 如氢化铝锂或在催化剂存在下的氢气等还原剂.

主要产物:

取代: 各种取代的苯甲酸酯,具体取决于亲核试剂。

水解: 2,6-二氯苯甲酸和甲醇。

还原: 原化合物还原衍生物.

科学研究应用

2,6-二氯苯甲酸甲酯在科学研究中有多种应用:

化学: 用作合成更复杂有机分子的中间体。

生物学: 研究其潜在的生物活性及其与生物系统的相互作用。

医学: 研究其潜在的治疗特性以及作为药物开发的前体。

工业: 用于生产各种化学品和材料.

作用机理

2,6-二氯苯甲酸甲酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以在酶反应中充当底物或抑制剂,从而影响酶和其他蛋白质的活性。 它的作用是通过其化学结构介导的,这使它能够与各种生物分子相互作用 .

作用机制

The mechanism of action of methyl 2,6-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. Its effects are mediated through its chemical structure, which allows it to interact with various biological molecules .

相似化合物的比较

类似化合物:

- 2,4-二氯苯甲酸甲酯

- 2,5-二氯苯甲酸甲酯

- 3,4-二氯苯甲酸甲酯

- 3,5-二氯苯甲酸甲酯

比较: 2,6-二氯苯甲酸甲酯是独特的,因为氯原子在苯环上的特定位置,这会影响其化学反应性和相互作用。 与其他二氯苯甲酸酯相比,它可能表现出不同的物理和化学性质,例如熔点、沸点和溶解度,这会影响其在各种环境中的应用和行为 .

生物活性

Methyl 2,6-dichlorobenzoate (MDCB) is an aromatic compound that has garnered attention for its various biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

This compound has the molecular formula and is characterized by the presence of two chlorine atoms on the benzene ring. It appears as a low melting solid, typically white to very pale yellow in color. The compound is soluble in organic solvents and exhibits moderate toxicity levels in biological systems .

MDCB functions primarily as an inhibitor of certain enzymes, particularly serine proteases. Research indicates that it interacts with the active sites of these enzymes, leading to their inactivation. For instance, studies have shown that MDCB can effectively inhibit human neutrophil elastase (HNE), a serine protease involved in inflammatory responses. The mechanism involves the formation of a stable acyl-enzyme complex, which subsequently undergoes hydrolysis to yield inactive enzyme forms .

Biological Activities

-

Antimicrobial Properties :

- MDCB exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

-

Plant Growth Regulation :

- The compound acts as a plant growth regulator, influencing physiological processes such as seed germination and root development. Its application in agriculture can enhance crop yields and improve resistance to environmental stressors.

- Toxicological Studies :

Study 1: Inhibition of Human Neutrophil Elastase

A pivotal study investigated the inhibitory effects of MDCB on HNE. Using X-ray crystallography, researchers elucidated the binding interactions between MDCB and the enzyme, revealing critical insights into its mechanism of action. The study reported a significant reduction in elastase activity upon treatment with MDCB, underscoring its potential as a therapeutic agent for inflammatory diseases .

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of MDCB against clinical isolates of bacteria. The results indicated that MDCB exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested strains, suggesting its viability as a candidate for antibiotic development .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

methyl 2,6-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYGSGDIWJDORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344796 | |

| Record name | Methyl 2,6-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14920-87-7 | |

| Record name | Methyl 2,6-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。